2-Bromophenyl 3-methylbenzoate

Description

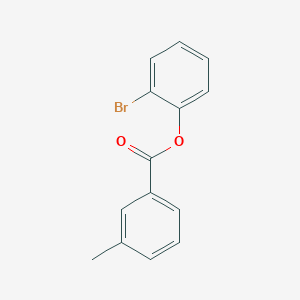

2-Bromophenyl 3-methylbenzoate is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the phenyl ring is replaced by a bromine atom, and the carboxyl group is esterified with 3-methylbenzoic acid

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(2-bromophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H11BrO2/c1-10-5-4-6-11(9-10)14(16)17-13-8-3-2-7-12(13)15/h2-9H,1H3 |

InChI Key |

IPTLSGWHBAOIRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 3-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-bromophenol with 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The choice of reagents and conditions would be optimized for cost-effectiveness and yield, ensuring minimal by-products and efficient purification steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring facilitates nucleophilic substitution under specific conditions.

Key Reactions:

-

Hydroxylation : Reaction with hydroxide ions (OH⁻) in polar aprotic solvents yields 3-methylbenzoate derivatives. For example, substitution with sodium hydroxide generates 2-hydroxyphenyl 3-methylbenzoate.

-

Amination : Primary amines (e.g., methylamine) displace bromine to form aryl amine derivatives. Yields depend on the nucleophile’s strength and reaction temperature.

Mechanistic Insight :

The electron-withdrawing effect of the ester group at the meta position stabilizes the transition state during substitution .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 1M HCl (reflux) | 3-methylbenzoic acid + 2-bromophenol | 72–85 | |

| 1M NaOH (rt) | Sodium 3-methylbenzoate + 2-bromophenol | 89–93 |

Kinetic Note : Basic hydrolysis proceeds faster due to the irreversible deprotonation of the tetrahedral intermediate .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl esters .

Example :

Yield : 78–84% under microwave irradiation (120°C, 30 min) .

Oxidation:

-

The methyl group on the benzoate moiety oxidizes to a carboxyl group using KMnO₄/H₂SO₄, forming 2-bromophenyl 3-carboxybenzoate.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-bromobenzyl alcohol and 3-methylbenzoic acid.

Solvent-Dependent Reactivity

Solubility and reaction efficiency vary with solvent polarity:

| Solvent | Solubility (g/100g, 298K) | Suitability for Reactions |

|---|---|---|

| Tetrahydrofuran | 12.3 | High (coupling reactions) |

| Acetonitrile | 4.7 | Moderate (substitution) |

| Ethyl acetate | 8.9 | High (hydrolysis) |

Data adapted from solubility studies of structurally similar brominated esters .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing CO₂ and HBr .

Scientific Research Applications

2-Bromophenyl 3-methylbenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel polymers and materials with specific properties.

Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromobenzoate: Similar structure but lacks the methyl group on the benzoate ring.

2-Bromophenyl acetate: Similar structure but with an acetate group instead of a methylbenzoate group.

3-Bromophenyl 2-methylbenzoate: Similar structure but with the bromine atom on the 3-position of the phenyl ring.

Uniqueness

2-Bromophenyl 3-methylbenzoate is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis and material science that may not be achievable with other similar compounds.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with 2-bromophenol (corrosive; LD50 ~300 mg/kg) .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents like 3-methylbenzoyl chloride (TLV 0.1 ppm).

- Spill management : Neutralize acid chlorides with sodium bicarbonate and adsorb brominated wastes on vermiculite for disposal .

How can polymorphism in this compound be systematically investigated?

Advanced

Polymorph screening requires:

- Solvent-mediated crystallization : Test polar (ethanol) vs. non-polar (toluene) solvents to induce different crystal forms .

- Thermal analysis : DSC/TGA can identify enantiotropic or monotropic transitions between polymorphs.

- PXRD vs. SCXRD : Compare powder patterns with single-crystal data to detect phase purity. SHELXL refinement is critical for resolving overlapping Bragg peaks .

What strategies mitigate side reactions (e.g., debromination) during functionalization of this compound?

Q. Advanced

- Temperature control : Maintain reactions below 60°C to prevent radical-mediated debromination .

- Metal catalyst screening : Use Pd(OAc)₂ for Suzuki couplings instead of Cu-based catalysts, which may promote C-Br cleavage.

- In situ monitoring : Employ IR spectroscopy to track carbonyl stretches (~1700 cm⁻¹) and detect ester hydrolysis side products .

How do steric effects from the 3-methyl group influence the reactivity of the benzoate moiety?

Q. Advanced

- Kinetic studies : Compare hydrolysis rates of 3-methylbenzoate vs. unsubstituted analogs in basic aqueous conditions.

- Molecular modeling : Calculate steric maps (e.g., using ADF software) to quantify hindered rotation around the ester oxygen .

- Cross-coupling efficiency : Evaluate Suzuki-Miyaura reaction yields with bulkier boronic acids to assess steric limitations .

What analytical techniques are most robust for quantifying trace impurities in this compound?

Q. Basic

- HPLC-DAD : Use a C18 column (acetonitrile:water 70:30) with UV detection at 254 nm to resolve residual 2-bromophenol (<0.1% threshold) .

- LC-MS/MS : Detect halogenated byproducts (e.g., di-ester adducts) via fragmentation patterns.

- Elemental analysis : Verify bromine content (±0.3% theoretical) to confirm stoichiometry .

How can computational methods predict the photostability of this compound?

Q. Advanced

- TD-DFT calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify π→π* transitions vulnerable to photodegradation .

- Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and monitor decomposition via NMR peak attenuation.

- Radical trapping experiments : Add BHT (butylated hydroxytoluene) to assess oxidative degradation pathways .

What crystallographic software parameters ensure accurate refinement of this compound structures?

Q. Advanced

- SHELXL refinement : Set anisotropic displacement parameters for non-H atoms and apply riding models for H-atoms. Use TWIN/BASF commands for twinned crystals .

- Data quality metrics : Ensure Rint < 5% and completeness > 98% for high-resolution datasets (d ≤ 0.8 Å).

- Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing diagram accuracy .

How do solvent polarity and proticity affect the ester’s stability in long-term storage?

Q. Basic

- Stability studies : Store samples in anhydrous aprotic solvents (e.g., acetonitrile) at −20°C to minimize hydrolysis.

- Karl Fischer titration : Monitor water content (<50 ppm) in stored solutions.

- Degradation kinetics : Fit first-order decay models to half-life data under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.